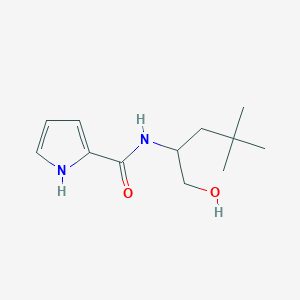
(3S)-1-(5-bromo-2-fluorophenyl)sulfonylpyrrolidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-1-(5-bromo-2-fluorophenyl)sulfonylpyrrolidin-3-ol is a synthetic organic compound characterized by the presence of a pyrrolidine ring substituted with a sulfonyl group, a bromine atom, and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-1-(5-bromo-2-fluorophenyl)sulfonylpyrrolidin-3-ol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using reagents like sulfonyl chlorides or sulfonic acids.
Bromination and Fluorination: The bromine and fluorine atoms can be introduced through halogenation reactions using brominating and fluorinating agents, respectively.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and green chemistry principles may be employed to enhance efficiency and reduce waste.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the sulfonyl group, converting it to a sulfide or thiol.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of suitable solvents and catalysts.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of sulfides or thiols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
(3S)-1-(5-bromo-2-fluorophenyl)sulfonylpyrrolidin-3-ol has several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Organic Synthesis: Utilized as a building block for the synthesis of more complex molecules.
Biological Studies: Investigated for its interactions with biological macromolecules and potential therapeutic effects.
Industrial Applications: Employed in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3S)-1-(5-bromo-2-fluorophenyl)sulfonylpyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group may play a crucial role in binding to these targets, while the bromine and fluorine atoms may enhance the compound’s stability and reactivity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
(3S)-1-(5-chloro-2-fluorophenyl)sulfonylpyrrolidin-3-ol: Similar structure with a chlorine atom instead of bromine.
(3S)-1-(5-bromo-2-chlorophenyl)sulfonylpyrrolidin-3-ol: Similar structure with a chlorine atom instead of fluorine.
(3S)-1-(5-bromo-2-methylphenyl)sulfonylpyrrolidin-3-ol: Similar structure with a methyl group instead of fluorine.
Uniqueness: (3S)-1-(5-bromo-2-fluorophenyl)sulfonylpyrrolidin-3-ol is unique due to the specific combination of bromine and fluorine atoms, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with tailored functionalities for various applications.
Properties
IUPAC Name |
(3S)-1-(5-bromo-2-fluorophenyl)sulfonylpyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFNO3S/c11-7-1-2-9(12)10(5-7)17(15,16)13-4-3-8(14)6-13/h1-2,5,8,14H,3-4,6H2/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRRGJLJEBMCZAC-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)S(=O)(=O)C2=C(C=CC(=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1O)S(=O)(=O)C2=C(C=CC(=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[3-(1-Hydroxyethyl)piperidin-1-yl]-[3-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanone](/img/structure/B6641595.png)
![[3-(1-Hydroxyethyl)piperidin-1-yl]-(2-methylquinolin-8-yl)methanone](/img/structure/B6641601.png)
![[5-(2-fluorophenyl)-1H-pyrazol-4-yl]-[3-(1-hydroxyethyl)piperidin-1-yl]methanone](/img/structure/B6641608.png)
![2-ethyl-N-[4-(hydroxymethyl)cyclohexyl]-1,3-thiazole-5-carboxamide](/img/structure/B6641612.png)
![1-(3-Hydroxyazetidin-1-yl)-2-[3-(trifluoromethoxy)phenyl]ethanone](/img/structure/B6641615.png)
![3-hydroxy-N-[4-(hydroxymethyl)cyclohexyl]naphthalene-2-carboxamide](/img/structure/B6641626.png)
![1-[3-[9H-fluoren-9-yl(methyl)amino]-2-hydroxypropyl]pyrrolidin-2-one](/img/structure/B6641647.png)

![1-[(2S)-2-[2-(2-hydroxypropan-2-yl)pyrrolidine-1-carbonyl]-2,3-dihydroindol-1-yl]ethanone](/img/structure/B6641654.png)
![N-(2,5-dimethylpyrazol-3-yl)-2-[[1-(hydroxymethyl)-2,3-dihydroinden-1-yl]amino]acetamide](/img/structure/B6641655.png)
![[1-[2-(2-Fluorophenoxy)ethyl]piperidin-4-yl]-(1-methylimidazol-2-yl)methanol](/img/structure/B6641659.png)
![[(2R)-1-[3-fluoro-4-(4-methylpyrazol-1-yl)phenyl]sulfonylpyrrolidin-2-yl]methanol](/img/structure/B6641675.png)
![[(2R)-1-[1-(2-fluorophenyl)pyrazol-4-yl]sulfonylpyrrolidin-2-yl]methanol](/img/structure/B6641677.png)
![4-[(3S)-3-hydroxypyrrolidin-1-yl]sulfonyl-2-(trifluoromethyl)benzonitrile](/img/structure/B6641686.png)
